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Compound of Interest

Compound Name: 4'-Hydroxy Nimesulide

CAS No.: 109032-22-6

Cat. No.: B023224 Get Quote

Executive Summary
In the pharmacokinetics of non-steroidal anti-inflammatory drugs (NSAIDs), 4'-Hydroxy
Nimesulide (often designated as metabolite M1) represents the primary biotransformation

product of Nimesulide.[1] For drug development professionals, this metabolite is not merely a

clearance marker but a critical checkpoint in understanding the hepatotoxic liability associated

with the parent drug.

This technical guide provides a rigorous characterization of 4'-Hydroxy Nimesulide, detailing

its physicochemical properties, metabolic genesis, and a validated LC-MS/MS quantification

protocol. We move beyond basic data listing to explore the mechanistic reasons why accurate

profiling of this specific metabolite is essential for safety assessment.

Physicochemical Characterization
4'-Hydroxy Nimesulide is formed via the regioselective hydroxylation of the phenoxy ring of

Nimesulide. Unlike the parent compound, the introduction of the hydroxyl group significantly

alters the polarity and solubility profile, impacting its renal elimination.

Molecular Identity Table[2]
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Property Specification Technical Note

Common Name 4'-Hydroxy Nimesulide
Also referred to as Metabolite

M1

IUPAC Name

N-[4-nitro-2-(4-

hydroxyphenoxy)phenyl]metha

nesulfonamide

Hydroxylation occurs at the

para position of the phenoxy

ring

CAS Registry Number 109032-22-6
Distinct from Nimesulide

(51803-78-2)

Molecular Formula C₁₃H₁₂N₂O₆S
Addition of one Oxygen atom

to parent

Molecular Weight 324.31 g/mol Average Mass

Monoisotopic Mass 324.0416 Da
Critical for High-Resolution

Mass Spectrometry (HRMS)

pKa (Predicted) ~6.16

The sulfonamide proton is

acidic; the phenolic -OH adds

a second ionizable site

LogP ~2.2
Less lipophilic than Nimesulide

(LogP ~2.[2][3][4]6)

Metabolic Pathway & Mechanism[5][6]
Understanding the formation of 4'-Hydroxy Nimesulide is prerequisite to interpreting toxicity

data. The biotransformation is primarily hepatic, mediated by Cytochrome P450 enzymes.[5]

The Bioactivation Paradox
While 4'-hydroxylation is a detoxification step facilitating conjugation and excretion, the

resulting metabolite (M1) retains the chemical structural alert (the nitro-aromatic amine motif)

that can undergo further bioactivation.

Phase I (Functionalization): Nimesulide is hydroxylated by CYP2C9 and CYP1A2 to form 4'-
Hydroxy Nimesulide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Nimesulide
https://www.angenesci.com/productshow/AG007TRO.html
https://wap.guidechem.com/encyclopedia/4-hydroxy-nimesulide-dic345678.html
https://www.benchchem.com/product/b023224?utm_src=pdf-body
https://www.researchgate.net/publication/233698400_The_Spectrum_of_Nimesulide-Induced-Hepatotoxicity_An_Overview
https://www.benchchem.com/product/b023224?utm_src=pdf-body
https://www.benchchem.com/product/b023224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase II (Conjugation): The hydroxyl group serves as a handle for Glucuronidation (UGTs) or

Sulfation (SULTs).

Toxicity Branch: Under conditions of glutathione depletion or high oxidative stress, M1 can

be further oxidized to a reactive Diiminoquinone (M2) intermediate. This electrophile can

form covalent adducts with hepatic proteins, driving the idiosyncratic hepatotoxicity observed

clinically.

Visualization: Metabolic Cascade
The following diagram illustrates the divergence between safe clearance and toxic activation.
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Figure 1: Biotransformation pathway of Nimesulide highlighting the central role of the 4'-

Hydroxy metabolite (M1) in both clearance and potential toxicity.[3][6][7][8][9][10]

Analytical Methodology: LC-MS/MS Quantification
For pharmacokinetic (PK) studies, distinguishing the metabolite from the parent drug is critical

due to their structural similarity. The following protocol utilizes Negative Electrospray Ionization

(ESI-), leveraging the acidic nature of the sulfonamide group for superior sensitivity.

Experimental Protocol
A. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but protein precipitation offers higher

throughput for unstable metabolites.
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Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.

Internal Standard (IS): Add 10 µL of Celecoxib or Nimesulide-d5 working solution (500

ng/mL).

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 1 minute.

Note: The low temperature minimizes potential degradation of the nitro group.

Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 10 minutes at 4°C.

Transfer: Transfer 200 µL of the supernatant to an HPLC vial containing a glass insert.

B. Chromatographic Conditions[2][6][7][8][11]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 75 mm × 4.6 mm, 3.5 µm).

[12]

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).

Mobile Phase B: Acetonitrile.[2]

Gradient:

0-1 min: 20% B

1-4 min: Ramp to 80% B

4-5 min: Hold 80% B

5.1 min: Re-equilibrate at 20% B.

Flow Rate: 0.6 mL/min.

C. Mass Spectrometry Parameters (ESI-)
Quantification is performed in Multiple Reaction Monitoring (MRM) mode.
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Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

4'-Hydroxy

Nimesulide
323.0 [M-H]⁻ 245.0 20 100

Nimesulide

(Parent)
307.0 [M-H]⁻ 229.0 18 100

Celecoxib (IS) 380.0 [M-H]⁻ 316.0 22 100

Self-Validating Check: The transition 323.0 → 245.0 corresponds to the loss of the

methanesulfonyl group (-78 Da) or specific fragmentation of the nitrophenoxy moiety. Ensure

the ratio of the quantifier (245.0) to a qualifier ion (e.g., 229.0) remains constant within ±15%.[2]

Visualization: Analytical Workflow
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Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of 4'-
Hydroxy Nimesulide from human plasma.

Toxicological Implications[2]
While 4'-Hydroxy Nimesulide is often viewed as a stable "exit" molecule, its accumulation in

patients with compromised renal function can lead to secondary toxicity.

Hepatotoxicity Marker: High plasma levels of M1 relative to conjugates may indicate

saturation of Phase II pathways (Glucuronidation), shunting the molecule toward the reactive

quinone pathway (M2).
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Renal Handling: Unlike Nimesulide (which is lipophilic), M1 is more polar. In renal

impairment, the half-life of M1 increases significantly (from ~3-5 hours to >10 hours),

necessitating dose adjustments to prevent accumulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19053182/
https://pubmed.ncbi.nlm.nih.gov/19053182/
https://www.e-lactancia.org/media/papers/Nimesulida-Toxicidad2007.pdf
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C13H12N2O5S/c1-21(18%2C19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9%2C14H%2C1H3
https://www.researchgate.net/publication/330736132_LC-MSMS_determination_of_4-hydroxynimesulide_an_active_metabolite_of_nimesulide_and_application_to_bioequivalence_study_in_Indian_subjects
https://pubmed.ncbi.nlm.nih.gov/30696255/
https://pubmed.ncbi.nlm.nih.gov/30696255/
https://www.benchchem.com/product/b023224#4-hydroxy-nimesulide-molecular-formula-and-weight
https://www.benchchem.com/product/b023224#4-hydroxy-nimesulide-molecular-formula-and-weight
https://www.benchchem.com/product/b023224#4-hydroxy-nimesulide-molecular-formula-and-weight
https://www.benchchem.com/product/b023224#4-hydroxy-nimesulide-molecular-formula-and-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b023224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

